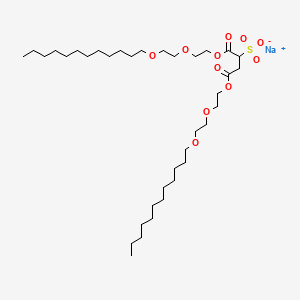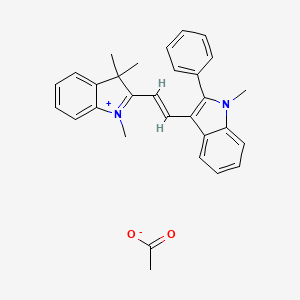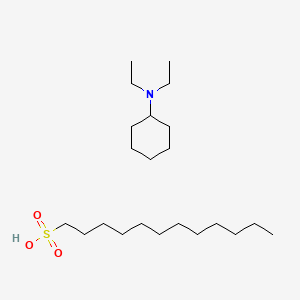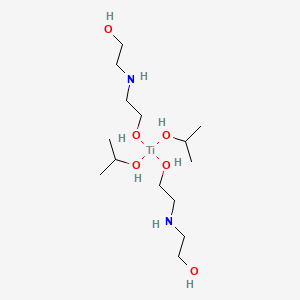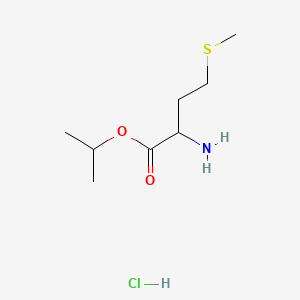
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine is a synthetic organic compound that belongs to the class of isoxazolidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as the chlorophenyl, imidazolylmethyl, and methylphenyl groups, contributes to the compound’s unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between an imine and a nitrile oxide. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, the compound could be explored as a potential drug candidate. Its diverse functional groups may allow for the modulation of biological pathways, making it a promising lead compound for drug development.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the compound’s structure and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(4-Chlorphenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-phenylisoxazolidin: Ähnliche Struktur, jedoch ohne die Methylgruppe am Phenylring.
3-(4-Chlorphenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methoxyphenyl)isoxazolidin: Ähnliche Struktur, jedoch mit einer Methoxygruppe anstelle einer Methylgruppe am Phenylring.
Einzigartigkeit
Die Einzigartigkeit von 3-(4-Chlorphenyl)-3-(1H-imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)isoxazolidin liegt in seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Dies macht es zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.
Eigenschaften
CAS-Nummer |
113614-56-5 |
|---|---|
Molekularformel |
C21H22ClN3O |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
(3S,5S)-3-(4-chlorophenyl)-3-(imidazol-1-ylmethyl)-2-methyl-5-(4-methylphenyl)-1,2-oxazolidine |
InChI |
InChI=1S/C21H22ClN3O/c1-16-3-5-17(6-4-16)20-13-21(24(2)26-20,14-25-12-11-23-15-25)18-7-9-19(22)10-8-18/h3-12,15,20H,13-14H2,1-2H3/t20-,21+/m0/s1 |
InChI-Schlüssel |
PVSGWGTXWGYMKX-LEWJYISDSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@@](N(O2)C)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)C2CC(N(O2)C)(CN3C=CN=C3)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


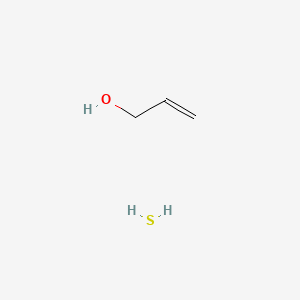

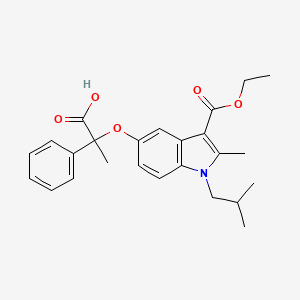

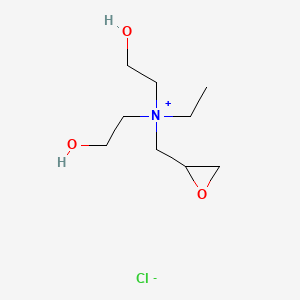
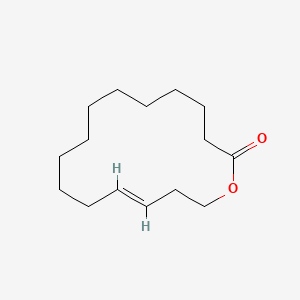
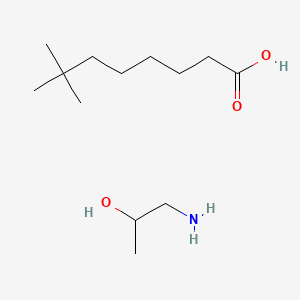
![9,10-Anthracenedione, 1-[(4-butylphenyl)amino]-](/img/structure/B12686201.png)
